1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
Overview
Description
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a halogenated nitrobenzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the halogenation and nitration of benzene derivatives. One common method involves the following steps:
Halogenation: Benzene is first halogenated using bromine and chlorine in the presence of a catalyst such as iron(III) chloride to introduce bromine and chlorine atoms onto the benzene ring.
Fluorination: The halogenated benzene is then treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom.
Nitration: Finally, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and nitration processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Reduction: Amino-substituted benzene derivatives.
Oxidation: Oxidized products, though specific examples are less common.
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene depends on its specific application
Electrophilic Aromatic Substitution: The halogen and nitro groups influence the reactivity of the benzene ring, making it susceptible to electrophilic attack.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Reduction and Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be compared with other halogenated nitrobenzene derivatives, such as:
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene: Similar structure but different positions of halogen and nitro groups.
1-Bromo-2-nitrobenzene: Lacks additional halogen and fluorine atoms, resulting in different reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: Another halogenated nitrobenzene with different substitution pattern.
Uniqueness: The unique combination of bromine, chlorine, fluorine, and nitro groups in this compound imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJMSNYGIUYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439319 | |
Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027833-17-5 | |
Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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